4,5-Dimethoxyphthalonitrile 4,5-Dimethoxyphthalonitrile
Brand Name: Vulcanchem
CAS No.: 88946-67-2
VCID: VC3736364
InChI: InChI=1S/C10H8N2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,1-2H3
SMILES: COC1=C(C=C(C(=C1)C#N)C#N)OC
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

4,5-Dimethoxyphthalonitrile

CAS No.: 88946-67-2

Cat. No.: VC3736364

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethoxyphthalonitrile - 88946-67-2

Specification

CAS No. 88946-67-2
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name 4,5-dimethoxybenzene-1,2-dicarbonitrile
Standard InChI InChI=1S/C10H8N2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,1-2H3
Standard InChI Key BDSTWWJVHJRQHV-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C#N)C#N)OC
Canonical SMILES COC1=C(C=C(C(=C1)C#N)C#N)OC

Introduction

Chemical Structure and Properties

4,5-Dimethoxyphthalonitrile is an aromatic compound consisting of a benzene ring substituted with two methoxy groups at positions 4 and 5, and two nitrile (cyano) groups at positions 1 and 2. This specific arrangement of functional groups contributes to its distinctive electronic characteristics and chemical behavior.

Basic Chemical Data

The compound's key physicochemical properties are summarized in the following table:

PropertyValue
Chemical Name4,5-Dimethoxyphthalonitrile
Synonyms4,5-dimethoxybenzene-1,2-dicarbonitrile; 1,2-Benzenedicarbonitrile,4,5-dimethoxy; 1,2-dicyano-4,5-dimethoxybenzene
CAS Number88946-67-2
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.183 g/mol
Exact Mass188.059 g/mol
PSA (Polar Surface Area)66.040
LogP1.44716
Recommended Storage2-8°C

The compound possesses a unique structural arrangement where the electron-donating methoxy groups are positioned opposite to the electron-withdrawing nitrile groups, creating an interesting electronic distribution across the molecule . This electronic configuration is particularly advantageous for applications in organic electronics and macrocyclic chemistry.

Structural Features

The structural features of 4,5-dimethoxyphthalonitrile include:

  • A benzene core providing rigidity and aromaticity

  • Two methoxy groups (–OCH₃) at positions 4 and 5, which contribute electron density to the aromatic system

  • Two nitrile groups (–C≡N) at positions 1 and 2, which act as electron-withdrawing functionalities

  • A planar geometry that facilitates π-π stacking in solid-state arrangements

This specific arrangement of electron-donating and electron-withdrawing groups creates a polarized molecule with versatile reactivity patterns, making it valuable for various synthetic applications .

Synthesis Methods

Multiple synthetic routes have been developed to produce 4,5-dimethoxyphthalonitrile, with different approaches offering varying yields, purity, and scalability. The synthesis typically involves multistep processes starting from appropriately substituted precursors.

From 2-Iodo-4,5-dimethoxybenzonitrile

One well-documented synthetic approach involves the conversion of 2-iodo-4,5-dimethoxybenzonitrile (compound 22) to 4,5-dimethoxyphthalonitrile (compound 23) using copper(I) cyanide as the cyanating agent . This method represents a classic example of copper-mediated cyanation of aryl halides.

The reaction proceeds as follows:

  • 2-Iodo-4,5-dimethoxybenzonitrile (964 mg, 3.3 mmol, 1 equiv) is treated with copper(I) cyanide (388 mg)

  • The reaction is typically conducted under anhydrous conditions in a polar aprotic solvent

  • The halogen-cyano exchange occurs through a copper-mediated process

  • The resulting 4,5-dimethoxyphthalonitrile is purified by appropriate chromatographic techniques

This method offers reliable access to the target compound with good yields, though requires careful handling of toxic cyanide reagents and anhydrous conditions .

Alternative Synthetic Approaches

Alternative approaches to synthesizing 4,5-dimethoxyphthalonitrile have been documented in the literature, including:

  • Oxidative cyanation of appropriately substituted dimethoxybenzenes

  • Functional group interconversion from corresponding dimethoxyphthalic acids or anhydrides

  • Direct functionalization of 4,5-dimethoxy-substituted benzene derivatives

Each approach offers distinct advantages in terms of starting material availability, cost-effectiveness, and scalability . These diverse synthetic routes demonstrate the compound's importance in organic synthesis and materials chemistry.

Applications in Macrocyclic Chemistry

4,5-Dimethoxyphthalonitrile serves as a crucial building block in the construction of various macrocyclic compounds, particularly phthalocyanines and their structural derivatives.

Phthalocyanine Synthesis

Phthalocyanines are an important class of macrocyclic compounds with distinctive optical and electronic properties. 4,5-Dimethoxyphthalonitrile can undergo tetramerization reactions to form substituted phthalocyanines with methoxy groups at specific positions in the macrocyclic structure . This controlled substitution pattern allows for the fine-tuning of properties such as:

  • Solubility in various solvents

  • Absorption and emission spectra

  • Electronic energy levels

  • Crystal packing and solid-state arrangement

  • Intermolecular interactions

The synthesis typically involves heating 4,5-dimethoxyphthalonitrile in the presence of metal salts or in high-boiling alcohols with strong bases to promote cyclization and formation of the phthalocyanine ring .

Tetrabenzoporphyrin/Phthalocyanine Hybrid Macrocycles

A particularly interesting application of 4,5-dimethoxyphthalonitrile is in the development of hybrid macrocycles that combine structural features of both tetrabenzoporphyrins and phthalocyanines . These hybrid structures, specifically referred to as TBTAPs (tetrabenzotriazaporphyrins), represent an emerging class of materials with unique electronic properties that bridge the gap between traditional phthalocyanines and porphyrins.

The synthesis of these hybrid structures typically involves:

  • Controlled cyclization reactions using 4,5-dimethoxyphthalonitrile in combination with other building blocks

  • Template-directed assembly around metal centers

  • Precise control of reaction conditions to favor the formation of hybrid structures rather than simple phthalocyanines

The methoxy substituents in these macrocyclic compounds can be further functionalized, offering additional possibilities for property modulation and application development .

Role in Organic Electronic Materials

4,5-Dimethoxyphthalonitrile and its derivatives have gained significant attention in the field of organic electronics due to their unique electronic properties and structural features.

Bio-sourced Electronic Materials

Recent research highlights the potential of utilizing vanillin-derived building blocks, including 4,5-dimethoxyphthalonitrile, for the development of sustainable organic electronic materials . This approach aligns with the growing interest in incorporating bio-derived components into electronic devices and materials, addressing environmental concerns while maintaining or enhancing performance characteristics.

The electron-donating nature of the methoxy groups influences the electronic properties of resulting materials, often leading to:

  • Adjusted HOMO-LUMO energy gaps

  • Modified charge transport characteristics

  • Enhanced stability in device applications

  • Altered optical absorption and emission profiles

These features make 4,5-dimethoxyphthalonitrile-derived materials promising candidates for organic photovoltaics, organic field-effect transistors, and other electronic applications .

Research Developments and Synthetic Modifications

Ongoing research continues to explore new synthetic pathways and modifications of 4,5-dimethoxyphthalonitrile to access novel functional materials.

Structural Analogs and Derivatives

Several structural analogs of 4,5-dimethoxyphthalonitrile have been synthesized to explore structure-property relationships and expand the range of accessible materials:

  • 4,5-Diphenoxyphthalonitrile: Features larger, more sterically demanding phenoxy groups instead of methoxy substituents

  • 4,5-Dimethylphthalonitrile: Contains methyl groups rather than methoxy substituents, altering electronic properties

  • 2-Bromo-4,5-dimethoxybenzonitrile: A mono-nitrile precursor that can be further functionalized at the bromo position

These structural variations allow researchers to fine-tune properties such as solubility, crystallinity, electronic characteristics, and reactivity patterns for specific applications.

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